molecular formula C13H30N4O B3290567 N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide CAS No. 86551-24-8

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide

Cat. No.: B3290567
CAS No.: 86551-24-8
M. Wt: 258.4 g/mol
InChI Key: KWAODUWSCHWLJF-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-{[3-(Dimethylamino)propyl]amino}propanamide is a tertiary amine-containing propanamide derivative. Its structure features two 3-(dimethylamino)propyl (DMAP) groups linked via a propanamide backbone, with one group attached to the amide nitrogen and the other to the β-amino position (Figure 1). This compound is synthesized through nucleophilic substitution or condensation reactions involving 3-(dimethylamino)propylamine (DMAPA) .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-[3-(dimethylamino)propylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N4O/c1-16(2)11-5-8-14-10-7-13(18)15-9-6-12-17(3)4/h14H,5-12H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAODUWSCHWLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147564
Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
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Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86551-24-8
Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
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Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable acylating agent. One common method is the reaction of 3-(dimethylamino)propylamine with 3-chloropropionyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. This can lead to modulation of signaling pathways, particularly those related to neurotransmission.

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

The following table highlights key structural and functional differences between the target compound and related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Applications References
N-[3-(Dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide C₁₄H₃₁N₅O 297.43 Two DMAP groups High polarity, water solubility Catalysis, surfactants
3-(Decyldithio)-N-[3-(dimethylamino)propyl]propanamide C₁₈H₃₈N₂OS₂ 362.64 DMAP + decyldithio Lipophilic tail, redox-active Surfactants, corrosion inhibition
N,N-Dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide C₃₄H₃₇N₃O₂ 519.68 Four benzyl groups Hydrophobic, steric hindrance Polymer crosslinking
N-[3-(Dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide C₁₄H₂₁N₃O₂ 263.34 DMAP + hydroxyphenyl Phenolic hydroxyl group, UV activity Photostabilizers, pharmaceuticals

Key Observations :

  • Polarity : The target compound’s dual DMAP groups enhance water solubility compared to benzyl- or decyldithio-substituted analogs.
  • Functionality : The decyldithio analog (C₁₈H₃₈N₂OS₂) introduces sulfur-based reactivity, making it suitable for redox applications .
  • Steric Effects : Benzyl-substituted derivatives (e.g., C₃₄H₃₇N₃O₂) exhibit steric hindrance, limiting their utility in catalytic systems but favoring polymer crosslinking .

Comparison with DMAPA Derivatives

3-(Dimethylamino)propylamine (DMAPA) is a precursor for many derivatives. The table below compares the target compound with other DMAPA-based chemicals:

Compound Name Structure Key Properties Applications References
DMAPA (3-(Dimethylamino)propylamine) C₅H₁₄N₂ BP: 132–140°C; polar liquid Epoxy curing, polyurethane catalysts
Target Compound C₁₄H₃₁N₅O Solid; MP >100°C (estimated) Catalysis, chelating agents
N-[3-(Dimethylamino)propyl]-2-propenamide C₈H₁₆N₂O Reactive acrylamide group Polymerizable monomers

Key Observations :

  • Thermal Stability : The target compound’s higher molecular weight and solid state suggest greater thermal stability than liquid DMAPA.
  • Reactivity : The acrylamide derivative (C₈H₁₆N₂O) is highly reactive in polymerization, whereas the target compound’s amide bonds favor stability .

Biological Activity

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide, also known by its chemical structure C13H30N4O, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C13H30N4O
  • Molecular Weight : 258.42 g/mol
  • Structure : The compound features multiple dimethylamino groups and a propanamide backbone, contributing to its solubility and reactivity.

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dimethylaminopropylamine have shown effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Cytotoxicity and Cancer Research

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and induction of apoptosis .

3. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems. Research indicates that similar compounds can influence serotonin and dopamine pathways, which may have implications for mood disorders .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of various amine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µM, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating its potency as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of the compound facilitates interaction with negatively charged bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
  • Neurotransmitter Modulation : It may act as a reuptake inhibitor for certain neurotransmitters, enhancing synaptic transmission in the central nervous system.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are critical. Toxicological studies indicate that it can cause skin irritation and serious eye damage at high concentrations . Further research is needed to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Amide Coupling : React 3-(dimethylamino)propylamine (DMAPA) with a β-alanine derivative (e.g., β-alaninamide) using a coupling agent like oxalyl chloride or carbodiimide. (PubChem) highlights oxalyl chloride as effective for forming oxamide linkages under anhydrous conditions (e.g., dichloromethane or THF, 0–5°C, inert atmosphere).

Salt Formation : The free base is converted to its oxalate salt by reacting with oxalic acid in a polar solvent (e.g., ethanol) .

  • Key Data : Yields vary depending on stoichiometry and purification methods. For analogous compounds, yields of 75–91% are reported when using acyl chlorides vs. carboxylic acids (see ).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Analysis :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of dimethylamino (-N(CH3_3)2_2) and amide (-CONH-) groups. For example, the tertiary amine protons resonate at δ 2.1–2.3 ppm, while amide protons appear at δ 6.5–7.5 ppm ().
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H25_{25}N4_4O3_3 for the oxalate salt, MW 263.30 as per ).
  • Physicochemical Properties :
  • Solubility : Highly soluble in water and polar aprotic solvents (DMF, DMSO) due to tertiary amine and amide groups ().
  • Thermal Behavior : Differential Scanning Calorimetry (DSC) reveals melting points >150°C, typical for amide salts ().

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Polymer Chemistry : Acts as a monomer for stimuli-responsive polymers. For example, homopolymers exhibit Lower Critical Solution Temperature (LCST) behavior in water at pH 14, enabling applications in smart materials ().
  • Biochemical Probes : The dimethylamino groups facilitate interactions with nucleic acids or proteins, as seen in analogous compounds used for terminal phosphate esterification in nucleic acid isolation ().

Advanced Research Questions

Q. How does the LCST behavior of polymers derived from this compound vary with structural modifications or environmental conditions?

  • Methodological Answer :
  • pH Dependence : LCST (~35°C at pH 14) shifts with protonation of tertiary amines. Lower pH increases hydrophilicity, raising LCST ().
  • Additive Effects : Incorporating β-cyclodextrin forms inclusion complexes, suppressing LCST by ~10°C due to reduced polymer-water interactions ().
  • Experimental Design : Use turbidimetry (UV-Vis at 500 nm) to track cloud-point transitions across pH and temperature gradients.

Q. What experimental challenges arise from monomer self-association during polymerization, and how can they be addressed?

  • Methodological Answer :
  • Self-Association : FT-IR and computational modeling (e.g., DFT) reveal DMAPA forms cyclic dimers/trimers in toluene, reducing polymerization rates at high concentrations ().
  • Mitigation Strategies :
  • Use polar solvents (e.g., DMF) to disrupt hydrogen bonding.
  • Optimize monomer concentration (e.g., 1–2 M in DMF) to balance reactivity and chain growth ().

Q. How can contradictory data on synthetic yields (e.g., 75% vs. 91%) be resolved?

  • Methodological Answer :
  • Root Causes :

Reagent Reactivity : Acyl chlorides (e.g., palmitoyl chloride) offer higher yields but require strict anhydrous conditions.

Purification Losses : Silica gel chromatography may degrade polar intermediates; switch to recrystallization ().

  • Validation : Replicate reactions with in-situ FT-IR monitoring to track intermediate formation and optimize quenching times.

Q. What role does intramolecular hydrogen bonding play in stabilizing the protonated form of this compound?

  • Methodological Answer :
  • Computational Insights : MP2/B3LYP simulations show N-H···O hydrogen bonds between amide and oxalate groups stabilize the conjugate acid, increasing basicity (pKa ~10–12 in acetonitrile) ().
  • Experimental Validation : Titrate with HCl in non-aqueous solvents (e.g., MeCN) and monitor potentiometric shifts.

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :
  • Acute Toxicity : Classified as Skin Corrosion/Irritation Category 1B (). Use nitrile gloves, fume hoods, and emergency eyewash stations.
  • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide
Reactant of Route 2
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N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide

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